Bis-(2-methyl-benzyl)-amine

Description

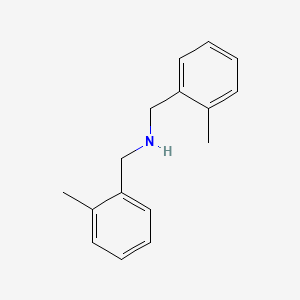

Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine |

InChI |

InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 |

InChI Key |

MVICRLYVKHTJPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CC=C2C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of Bis 2 Methyl Benzyl Amine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Bis-(2-methyl-benzyl)-amine. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a secondary amine like this compound will exhibit characteristic signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the amine (NH) proton. The aromatic protons are expected to appear as a complex multiplet in the range of 7.0-7.4 ppm. The benzylic protons, being adjacent to the nitrogen atom and the aromatic ring, would likely resonate as a singlet or a closely coupled system around 3.8 ppm. The methyl protons, being attached to the aromatic ring, would appear as a singlet at approximately 2.3 ppm. The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the region of 1.5-2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the benzylic carbons, the methyl carbons, and the aromatic carbons. The benzylic carbons are anticipated to resonate around 50-55 ppm. The methyl carbons would give rise to a signal in the aliphatic region, typically around 18-22 ppm. The aromatic carbons will show a series of signals in the downfield region of 125-140 ppm, with the carbon atom attached to the methyl group and the carbon atom attached to the benzyl (B1604629) group having distinct chemical shifts from the other aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on dibenzylamine (B1670424) and substituent effects)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.4 (m) | 125.0 - 130.0 |

| Benzylic CH₂ | ~3.8 (s) | ~53.0 |

| Methyl CH₃ | ~2.3 (s) | ~19.0 |

| Amine NH | 1.5 - 2.0 (br s) | - |

| Aromatic C-CH₂ | - | ~138.0 |

| Aromatic C-CH₃ | - | ~136.0 |

Note: s = singlet, br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR Experiments: To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. researchgate.netyoutube.comlongdom.orgsdsu.eduemerypharma.com

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, correlations would be expected between the aromatic protons on the same ring, helping to resolve the complex multiplet patterns. longdom.orgsdsu.eduemerypharma.com

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for unequivocally assigning the signals of the benzylic CH₂ group, the methyl CH₃ group, and each of the aromatic CH groups by linking the proton chemical shifts to their corresponding carbon chemical shifts. researchgate.netyoutube.comemerypharma.com

For the analysis of this compound in its crystalline or polycrystalline form, solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectroscopy is a powerful technique. This method provides information about the molecular structure and packing in the solid state, which can differ from the solution state due to conformational constraints. nih.gov

The ¹³C CP-MAS NMR spectrum of this compound would be expected to show resonances for the different carbon environments, similar to the solution-state spectrum. However, in the solid state, peak broadening can occur due to factors such as chemical shift anisotropy (CSA). nih.govnsf.gov The resolution can be significantly improved by techniques like high-power proton decoupling and magic-angle spinning. nih.govnsf.gov

The solid-state NMR spectrum can reveal the presence of different polymorphs or non-equivalent molecules in the crystal lattice, which would manifest as a splitting or multiplication of the signals for certain carbon atoms. The chemical shifts in the solid state can also provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group.

When this compound acts as a ligand to form metal complexes, multinuclear NMR spectroscopy becomes a vital tool for characterizing the resulting coordination compounds. mcmaster.cagrafiati.comlibretexts.orgorganicchemistrydata.org This technique allows for the direct observation of the NMR-active metal nucleus, as well as the ligand nuclei, providing information about the metal's coordination environment, the nature of the metal-ligand bonding, and the stoichiometry of the complex. mcmaster.cagrafiati.comresearchgate.net

Upon coordination to a metal center, the chemical shifts of the protons and carbons of the this compound ligand are expected to change. The magnitude and direction of these "coordination shifts" can provide clues about the nature of the metal-ligand interaction. For instance, the involvement of the nitrogen lone pair in coordination will significantly affect the electronic environment of the neighboring benzylic and aromatic nuclei.

Furthermore, if the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹¹³Cd), its chemical shift and coupling to ligand nuclei can provide direct evidence of coordination and information about the geometry of the complex. For metals with a nuclear spin greater than 1/2 (quadrupolar nuclei), the NMR signals can be broad, but they can still offer valuable structural information. libretexts.orgorganicchemistrydata.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are complementary to NMR in the structural elucidation of this compound. Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule's functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. As a secondary amine, a key feature in its IR spectrum is the N-H stretching vibration. masterorganicchemistry.com This typically appears as a single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. nih.govchemicalbook.comnist.gov The absence of a second peak in this region distinguishes it from a primary amine. masterorganicchemistry.com

Other characteristic absorptions include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹). The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range for aliphatic amines. masterorganicchemistry.com Aromatic ring vibrations (C=C stretching) will give rise to several bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration may also be observed.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak - Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium - Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

UV-Vis spectroscopy of this compound provides information about the electronic transitions, primarily the π → π* transitions within the aromatic rings. Benzylamine (B48309), a related compound, exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com this compound is expected to have a similar UV-Vis spectrum, with absorption bands in the UV region characteristic of the substituted benzene (B151609) chromophore. researchgate.netresearchgate.net

This technique is particularly useful for studying the formation of metal complexes. chimia.ch Upon coordination of the amine to a metal ion, changes in the electronic structure of the ligand and the metal center can lead to shifts in the absorption bands (either to longer or shorter wavelengths) and the appearance of new charge-transfer bands. chimia.ch By monitoring these spectral changes as a function of metal ion concentration, it is possible to determine the stoichiometry and stability constants of the formed complexes. For example, the titration of a solution of this compound with a metal salt solution and recording the corresponding UV-Vis spectra can reveal the formation of specific metal-ligand species in solution.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgmdpi.com This technique is particularly valuable for determining the absolute configuration and enantiomeric purity of chiral compounds. utexas.edursc.org The underlying principle is that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in a unique CD spectrum for each enantiomer. rsc.orgnih.gov In the context of amine analysis, CD spectroscopy has been employed to study chiral amines by either direct measurement or after derivatization with a chromophoric group to induce or enhance the CD signal. rsc.orgresearchgate.net

However, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the C-N-C bond angle, meaning it is superimposable on its mirror image. As chirality is a prerequisite for a molecule to be CD active, this compound does not produce a circular dichroism spectrum. Therefore, CD spectroscopy is not an applicable technique for the chiral analysis of this specific compound. Studies on structurally related but chiral amines, such as bis(alpha-methylbenzyl)amine, have successfully utilized vibrational circular dichroism (VCD) to determine absolute configurations and conformational preferences, highlighting the utility of the technique for chiral analogs. nih.govresearchgate.net

Mass Spectrometry for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally labile compounds, making it well-suited for studying amines like this compound. d-nb.infonih.gov In positive ion mode, the amine nitrogen is readily protonated to form a pseudomolecular ion [M+H]⁺.

Exact Mass Determination High-resolution ESI-MS allows for the precise determination of the mass-to-charge ratio (m/z) of the protonated molecule, which can be used to confirm its elemental composition. For this compound (C₁₆H₁₉N), the theoretical exact mass of the neutral molecule is 225.1517 g/mol . nih.govnih.gov The protonated molecule, [C₁₆H₂₀N]⁺, would therefore have a theoretical m/z of 226.1590.

Fragmentation Analysis Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), provide detailed structural information by fragmenting the precursor ion ([M+H]⁺) and analyzing the resulting product ions. rsc.orguab.edu Studies on protonated benzylamines and dibenzylamines reveal characteristic fragmentation pathways. nih.govresearchgate.net For protonated dibenzylamine, a significant fragmentation pathway involves an unprecedented rearrangement where a proton is transferred from an ortho position of a phenyl ring to the nitrogen atom, leading to the elimination of an ammonia (B1221849) molecule. nih.gov This results in the formation of a stable benzylbenzyl cation. nih.gov

A similar mechanism can be proposed for this compound. The protonated molecule (m/z 226.1) would likely undergo fragmentation through several key pathways. A primary fragmentation could be the loss of a neutral 2-methyl-benzyl radical, leading to an immonium ion. Another significant pathway, analogous to that observed for dibenzylamine, involves the loss of a neutral toluene (B28343) molecule (C₇H₈) or the loss of ammonia (NH₃) following rearrangement.

A proposed fragmentation pathway is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 226.1 | 134.1 | C₇H₈ (Toluene) | [C₉H₁₂N]⁺ (2-methylbenzyl)immonium ion |

| 226.1 | 105.1 | C₈H₉N (2-methylbenzylamine) | [C₈H₉]⁺ (Methyltropylium ion) |

| 226.1 | 209.1 | NH₃ (Ammonia) | [C₁₆H₁₇]⁺ (Rearranged di-methyl-diphenylmethane cation) |

Single-Crystal X-ray Diffraction Analysis

As of the latest database searches, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. However, analysis of closely related structures provides significant insight into the expected molecular geometry, crystal packing, and intermolecular interactions.

Determination of Molecular and Crystal Packing Structures

Based on the crystal structures of analogous secondary and tertiary benzylamines, the molecular structure of this compound is expected to feature a central nitrogen atom with a trigonal pyramidal geometry. mdpi.com The C-N-C bond angle would likely be in the range of 110-115°, consistent with sp³ hybridization but slightly larger than the ideal tetrahedral angle due to the steric bulk of the two 2-methyl-benzyl groups. mdpi.com The N-C bond lengths are anticipated to be approximately 1.46-1.48 Å. mdpi.com

The table below compares key structural parameters from published crystal structures of related benzylamine derivatives.

| Compound | C-N-C Angle (°) | N-C Bond Lengths (Å) | Reference |

|---|---|---|---|

| N,N-bis(2-quinolinylmethyl)benzylamine | 111.57 - 112.74 | 1.463 - 1.467 | mdpi.com |

| Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine | ~112 (Sum of angles: 337.7) | 1.472 - 1.476 | nih.gov |

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The secondary amine group (N-H) in this compound is a key functional group for forming intermolecular interactions. It can act as a hydrogen-bond donor. In the absence of stronger acceptors, the π-electron clouds of the aromatic rings of adjacent molecules can serve as weak hydrogen-bond acceptors, leading to the formation of N-H···π interactions. These interactions are a significant force in the supramolecular assembly of many aromatic amines. acs.org

Investigation of Conformational Isomerism and Disorder in Crystal Lattices

The rotational freedom around the single bonds in this compound gives rise to the possibility of multiple conformers. The relative orientation of the two 2-methyl-benzyl groups can vary, leading to different molecular shapes (conformational isomerism). In the solid state, the molecule will typically adopt its lowest energy conformation, or multiple conformers may co-exist if their energy difference is small, sometimes leading to crystallographic disorder.

Disorder is a common phenomenon in crystal structures where a molecule or a part of it occupies multiple positions in the crystal lattice. For this compound, potential sources of disorder include the rotation of the methyl groups or even conformational disorder of the entire benzyl groups. For instance, in the crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, disorder was observed in both a chloro substituent and the pendant ether group, requiring a two-component model for successful refinement. nih.goviucr.org This indicates that even relatively bulky side chains on a dibenzylamine framework can exhibit positional or conformational disorder within a crystal lattice.

Theoretical and Computational Investigations of Bis 2 Methyl Benzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of electronic structure, molecular geometry, and potential energy surfaces, which are crucial for understanding and predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It has become a staple in chemical research for its favorable balance between accuracy and computational cost. DFT calculations are employed to determine the ground-state electronic structure of a molecule, which in turn allows for the optimization of its geometry and the exploration of its conformational landscape. arxiv.orgmdpi.com

For Bis-(2-methyl-benzyl)-amine, geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) would be performed to locate the minimum energy structure. nih.govmdpi.comnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of the atoms.

Conformational analysis is particularly important for a flexible molecule like this compound, which has several rotatable bonds—notably the C-N bonds and the bonds connecting the benzyl (B1604629) groups to the methylene (B1212753) bridges. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out to identify various stable conformers (rotational isomers) and the energy barriers that separate them. scielo.bracs.org This analysis reveals the preferred spatial orientations of the two 2-methylbenzyl groups relative to the central amine group, which can significantly influence the molecule's properties and interactions. scielo.br

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| C-C (aromatic) | ~1.39 Å | |

| C-H (methylene) | ~1.10 Å | |

| Bond Angle | C-N-C | ~112° |

| H-C-H (methylene) | ~109.5° |

Note: These values are representative and would be precisely determined through specific DFT calculations for the molecule.

HOMO-LUMO Analysis and Electronic Properties Prediction

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The HOMO, which can be thought of as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atom and the π-systems of the aromatic rings, while the LUMO would likely be distributed over the anti-bonding orbitals of the benzyl groups. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing further insight into the molecule's electronic properties. researchgate.netejosat.com.tr

Table 2: Hypothetical Electronic Properties of this compound Derived from FMO Analysis

| Parameter | Formula | Description | Hypothetical Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.2 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.7 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.85 eV |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons | 3.35 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. uni-muenchen.delibretexts.org The MEP surface is plotted over the molecule's electron density, using a color scale to represent different values of the electrostatic potential. researchgate.net

Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net Blue regions denote positive electrostatic potential, which are electron-poor and are preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, identifying it as the primary site for electrophilic attack or protonation. The π-electron clouds of the two aromatic rings would also exhibit negative potential, though likely less intense than the nitrogen lone pair. mdpi.com In contrast, the hydrogen atoms of the amine and methylene groups would show regions of positive potential (blue), indicating their susceptibility to interaction with nucleophiles. nih.gov

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org It is a direct measure of bond strength and is crucial for predicting the feasibility and pathways of chemical reactions, particularly those involving radical mechanisms. BDEs can be calculated with reasonable accuracy using quantum chemical methods.

In the context of this compound, several key BDEs would be of interest. The C-N bond connecting the benzyl group to the nitrogen is a primary structural linkage. Additionally, the C-H bonds at the benzylic position (the -CH₂- group) are particularly important. Benzylic C-H bonds are typically weaker than aliphatic C-H bonds because the resulting benzyl radical is stabilized by resonance delocalization of the unpaired electron over the aromatic ring. For unconstrained secondary amines, the α(C-H) BDEs are generally found to be around 91 kcal/mol. researchgate.net

Table 3: Representative Bond Dissociation Energies (BDEs) for Bonds in or Analogous to this compound

| Bond Type | Example Molecule | BDE (kcal/mol) |

|---|---|---|

| Benzylic C-H | Toluene (B28343) (C₆H₅CH₂-H) | ~85 |

| Amine α-C-H | Diethylamine ((CH₃CH₂)₂NH) | ~91.3 researchgate.net |

| Benzyl-N | Benzylamine (B48309) (C₆H₅CH₂-NH₂) | ~72 |

| Aromatic C-H | Benzene (B151609) (C₆H₅-H) | ~110 |

Note: Values are approximate and serve as a reference for the types of bonds present in the target molecule. researchgate.netharvard.edu

Simulation of Spectroscopic Parameters

Computational chemistry provides powerful tools for simulating spectroscopic data, which can be used to interpret experimental results, confirm structural assignments, and predict the spectral features of unknown molecules.

Theoretical NMR Chemical Shift Predictions and Assignment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a valuable tool for chemists. nih.gov The typical procedure involves first optimizing the molecule's geometry using a reliable DFT method, followed by a chemical shift calculation using a method such as Gauge-Including Atomic Orbitals (GIAO). rsc.org

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | -NH- | 2.5 - 4.0 | Broad signal, position dependent on solvent and concentration. |

| -CH₂- | ~3.7 | Adjacent to nitrogen and aromatic ring. | |

| Ar-H | 7.0 - 7.3 | Typical range for aromatic protons. | |

| -CH₃ | ~2.3 | Methyl group attached to the aromatic ring. | |

| ¹³C NMR | -CH₂- | ~55 | Benzylic carbon attached to nitrogen. |

| Ar-C (unsubst.) | 125 - 130 | Aromatic carbons. | |

| Ar-C (subst.) | 135 - 140 | Aromatic carbons attached to other groups. |

Note: These are estimated chemical shift ranges based on analogous structures. Actual values depend on the solvent and specific computational method used.

Lack of Specific Research Hinders In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the specific interest in its calculated vibrational frequencies, electronic absorption spectra, mechanistic pathways, and supramolecular assembly, dedicated research on these aspects appears to be limited or not publicly accessible. Consequently, a detailed, data-rich article adhering to the requested in-depth structure cannot be generated at this time.

The outlined investigation sought to explore the molecule's properties through advanced computational methods. This would typically involve:

Supramolecular Assembly Prediction and Modeling:This area of study would investigate how individual molecules of this compound interact with each other to form larger, organized structures.

Non-Covalent Interaction Analysis (e.g., C-H...π, π-π stacking):This analysis identifies and quantifies the weak interactions, such as C-H...π and π-π stacking, that govern the self-assembly of the molecules. These interactions are crucial for understanding the solid-state structure and properties of the compound.

Without published research focusing on these specific computational analyses for this compound, providing detailed research findings and data tables as requested is not feasible. Further computational studies are required to elucidate the theoretical aspects of this compound's chemical behavior and properties.

Hydrogen Bonding Network Prediction and Strength Quantification

While specific experimental crystallographic or dedicated computational studies on the hydrogen bonding network of this compound are not extensively documented in publicly available literature, its potential intermolecular interactions can be reliably predicted based on its constituent functional groups. The molecule features a secondary amine (N-H) group, which can act as a hydrogen bond donor, and a nitrogen atom with a lone pair of electrons, which serves as a hydrogen bond acceptor. Additionally, the aromatic π-systems of the benzyl groups can function as weak hydrogen bond acceptors.

Theoretical and computational chemistry provides robust methods for predicting and quantifying these non-covalent interactions. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate hydrogen bonding, including the geometry and interaction energies of molecular complexes. researchgate.netresearchgate.net Methodologies such as B3LYP combined with basis sets like 6-31G(d) or 6-311++G** are commonly employed to calculate optimized geometries and association energies of hydrogen-bonded dimers or clusters. researchgate.netrsc.orgruc.dk The strength of these bonds can be further analyzed using approaches like the Quantum Theory of Atoms in Molecules (QTAIM), which examines the electron density at bond critical points. mdpi.comresearchgate.net

The most significant hydrogen bond anticipated for this compound is the intermolecular N-H···N interaction. This would involve the hydrogen atom of the secondary amine on one molecule interacting with the nitrogen lone pair of a neighboring molecule, potentially leading to the formation of dimers or chain-like supramolecular structures. The strength of such N-H···N bonds in similar amine systems typically falls in the range of -10 to -25 kJ/mol.

The table below presents illustrative data for a predicted intermolecular hydrogen bond in a this compound dimer, based on typical values derived from computational studies of secondary amines.

Interactive Table: Predicted Parameters for Intermolecular N-H···N Hydrogen Bonding in a this compound Dimer (Illustrative)

This table contains representative values based on computational models of similar secondary amines and does not reflect direct experimental data for this compound.

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kJ/mol) |

| N-H···N | N-H | :N | 2.1 - 2.3 | 160 - 180 | -15 to -22 |

| C-H···π | C-H (Aromatic) | π (Aromatic Ring) | 2.5 - 2.8 | 140 - 160 | -5 to -10 |

| C-H···N | C-H (Methyl) | :N | 2.6 - 2.9 | 130 - 150 | -4 to -8 |

These predicted interactions are crucial for understanding the molecule's physical properties, such as melting point, solubility, and crystal packing arrangement. The precise quantification and characterization of this hydrogen bonding network would require specific experimental analysis, such as X-ray crystallography, or dedicated high-level computational modeling.

Applications of Bis 2 Methyl Benzyl Amine in Advanced Chemical Systems

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. Bis-(2-methyl-benzyl)-amine, with its nitrogen donor atom and two flanking 2-methylbenzyl groups, presents as a potentially valuable bidentate or tridentate ligand.

Chelation Properties and Metal Complex Formation

This compound possesses a central secondary amine nitrogen atom that can donate its lone pair of electrons to a metal center. The two benzyl (B1604629) groups attached to the nitrogen can provide additional coordination points, potentially through η⁶-arene interactions, although this is less common for simple benzylamines. The primary mode of coordination is expected to be through the nitrogen atom.

The chelation of this compound with a metal ion would involve the formation of a stable ring structure. However, as a simple secondary amine, it typically acts as a monodentate ligand. For chelation to occur, the benzyl arms would need to participate in coordination. In the absence of other donor groups on the aromatic rings, this is less likely. More complex derivatives, such as those with hydroxyl or other functional groups on the benzyl rings, exhibit stronger chelation properties. For instance, related amine bis(phenol) ligands readily form stable chelate complexes with a variety of transition metals. iucr.org

The formation of metal complexes with this compound would likely proceed via a simple substitution reaction, where the amine displaces a weaker-bound ligand from a metal precursor. The properties of the resulting complex, such as its geometry and stability, would be influenced by the nature of the metal ion, the solvent system, and the reaction conditions. While specific examples with this compound are not readily found, studies on similar ligands like bis(2-picolyl)amine demonstrate the formation of both ML and ML2 type complexes with various metal ions, including Zn(II), Co(II), and Ni(II). rsc.org

Stereochemical Control and Chirality Induction in Metal-Ligand Architectures

The presence of two benzyl groups in this compound introduces a degree of steric bulk around the coordinating nitrogen atom. This steric hindrance can influence the stereochemistry of the resulting metal complex, favoring the formation of specific isomers.

If a chiral version of this compound were to be synthesized, for example, by using a chiral amine as a precursor, it could serve as a chiral ligand. Such chiral ligands are instrumental in asymmetric catalysis, where they can induce chirality in the product of a chemical reaction. The transfer of chirality from the ligand to the catalytic product is a key principle in the synthesis of enantiomerically pure compounds. While there is no specific literature on the use of chiral this compound for chirality induction, the general principle is well-established with other chiral amine ligands. mdpi.com

Catalysis and Organometallic Chemistry

The application of metal complexes as catalysts is a vast and important field of chemistry. Ligands play a crucial role in tuning the reactivity of the metal center to achieve high catalytic activity and selectivity.

Homogeneous Catalysis Applications (e.g., Polymerization of Olefins, Cyclic Esters)

Metal complexes containing amine ligands have been explored as catalysts for various polymerization reactions. For instance, titanium and zirconium complexes with amine-bis(phenolate) ligands have shown activity in the polymerization of α-olefins. researchgate.net While there is no specific data on the use of this compound in this context, its structural similarity to ligands in some active catalysts suggests potential. The electronic and steric properties imparted by the 2-methylbenzyl groups could influence the polymerization process, affecting polymer molecular weight and tacticity.

In the realm of cyclic ester polymerization, amines themselves can act as initiators, although this often requires high temperatures. chemicalbook.com The use of a metal complex of this compound could potentially offer a more controlled and efficient catalytic system for ring-opening polymerization of lactones and other cyclic esters.

Cross-Coupling and C-C Bond Forming Reactions

Palladium and nickel complexes are widely used as catalysts for cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The ligand coordinated to the metal center is critical for the success of these reactions. Amine-containing ligands can stabilize the metal center and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

While there are no specific reports on the application of this compound in cross-coupling catalysis, related systems have been investigated. For example, iron-catalyzed cross-electrophile coupling of benzyl halides has been reported, though the role of amine ligands in these specific systems is not always central. acs.org The development of new catalytic systems is an ongoing effort, and the exploration of complexes with ligands like this compound could lead to novel and efficient catalysts for C-C bond formation. chemscene.com

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Hydroamination)

A comprehensive search of scientific literature, including journals and patent databases, for the use of this compound as a ligand or catalyst in asymmetric hydrogenation or asymmetric hydroamination did not yield any specific examples or detailed research findings. While chiral amines and benzylamine (B48309) derivatives are widely utilized in asymmetric catalysis, no studies were identified that specifically employed this compound for these transformations. Research in this area often focuses on ligands with specific stereogenic centers and electronic properties designed to induce high enantioselectivity, and it appears that this compound has not been a focus of such studies to date.

Mechanistic Studies of Catalytic Cycles and Turnover Efficiency

No mechanistic studies detailing the role of this compound in specific catalytic cycles or investigations into its turnover efficiency have been found in the surveyed literature. Mechanistic studies typically require a compound to have established catalytic activity, and the absence of such reports for this compound likely explains the lack of subsequent mechanistic investigations.

Precursors in Materials Science and Polymer Chemistry

Synthesis of Advanced Polymeric Materials (e.g., Epoxy Resins)

Secondary amines are a known class of curing agents for epoxy resins, reacting with the epoxide rings to form a cross-linked polymer network. However, a specific search for the application of this compound as a curing agent or as a monomer in the synthesis of advanced polymeric materials, including epoxy resins, did not yield any dedicated studies or patents. While it is chemically plausible that it could function in this capacity, there is no direct scientific literature to confirm its use or to detail the properties of the resulting polymers.

Formation of Inorganic Nanomaterials via Precursor Decomposition

There is no information available in the scientific literature or patent databases to suggest that this compound has been used as a precursor for the formation of inorganic nanomaterials through decomposition methods. This area of materials science often employs metal-organic frameworks or specific organometallic complexes, and this compound does not appear to be a compound of interest for this application based on current knowledge.

Intermediates in Complex Organic Synthesis

Role in Multi-Step Synthetic Sequences for Natural Product Analogues

A thorough review of the literature did not reveal any instances where this compound was utilized as a key intermediate in the multi-step total synthesis of natural products or their analogues. Synthetic routes for complex molecules are highly specific, and while various benzylamine derivatives are employed as protecting groups or directing groups, the use of this compound in this context has not been documented.

Development of Novel Synthetic Routes and Strategies

The synthesis of secondary amines, such as this compound, is a cornerstone of organic chemistry, with numerous strategies developed to achieve high yields and purity. Novel synthetic routes often focus on efficiency, selectivity, and the use of milder reaction conditions. For sterically hindered amines like this compound, where the ortho-methyl groups can impede reaction kinetics, the choice of synthetic strategy is particularly critical.

One of the most prevalent methods for synthesizing secondary amines is reductive amination . This process typically involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. In the context of this compound, this could involve the reaction of 2-methylbenzylamine (B130908) with 2-methylbenzaldehyde (B42018). The intermediate imine, N-(2-methylbenzylidene)-2-methylbenzylamine, is subsequently reduced using a suitable reducing agent.

A variety of reducing agents can be employed, each with its own advantages. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mild nature and selectivity. Other methods, such as catalytic hydrogenation, can also be effective. A catalyst-free approach using Hantzsch ester as a reducing agent in the presence of ammonium (B1175870) formate (B1220265) has also been reported for the reductive amination of aromatic aldehydes, offering a metal-free alternative.

Another significant strategy is the N-alkylation of primary amines . This involves the direct reaction of a primary amine with an alkyl halide. For the synthesis of this compound, this would entail reacting 2-methylbenzylamine with 2-methylbenzyl chloride. To favor the formation of the secondary amine and prevent over-alkylation to the tertiary amine, specific catalysts and reaction conditions are necessary. The use of cesium bases, such as cesium hydroxide, has been shown to promote selective mono-N-alkylation of primary amines.

The steric hindrance posed by the ortho-methyl groups on the benzyl rings of this compound can influence reaction outcomes. Studies on related ortho-substituted benzylamines have shown that the steric bulk can lead to lower reaction yields compared to their para- or meta-substituted counterparts. rsc.org This necessitates careful optimization of reaction parameters such as temperature, reaction time, and catalyst loading to achieve desirable yields.

Below is a comparative table of potential synthetic routes for this compound, based on established methods for similar secondary amines.

| Synthetic Route | Reactants | Typical Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Reductive Amination | 2-methylbenzylamine, 2-methylbenzaldehyde | NaBH₄, H₂/Pd-C, Hantzsch Ester | One-pot procedure, mild conditions | Potential for side reactions |

| N-Alkylation | 2-methylbenzylamine, 2-methylbenzyl chloride | CsOH, other bases | Direct formation of C-N bond | Risk of over-alkylation, steric hindrance |

This table presents plausible synthetic routes for this compound based on general organic synthesis principles. Specific yields and optimal conditions would require experimental validation.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. This compound, with its combination of aromatic rings and a secondary amine group, possesses the necessary functionalities to participate in various intermolecular interactions, making it a candidate for the design of self-assembled systems.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, the key features driving molecular recognition are its hydrogen bond donor/acceptor capabilities and the potential for π-π stacking interactions between the tolyl groups.

The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. These interactions can lead to the formation of predictable patterns, such as chains or dimeric structures. The presence of the ortho-methyl groups can influence the geometry of these hydrogen bonds by sterically directing the approach of interacting molecules.

The aromatic tolyl rings are capable of engaging in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial in stabilizing larger self-assembled structures. The relative orientation of the rings (e.g., face-to-face or edge-to-face) will be dictated by a balance between attractive π-π interactions and steric repulsion from the methyl groups. In related systems, such as benzylammonium benzilate, intermolecular hydrogen bonding between ion pairs leads to the formation of an inverted dimer, which then assembles into a larger supramolecular structure. researchgate.net

The design of self-assembled structures using this compound could involve co-crystallization with molecules that have complementary hydrogen bonding sites or aromatic surfaces. For instance, carboxylic acids or other molecules with hydrogen bond acceptor groups could interact with the N-H group of the amine, leading to the formation of well-ordered co-crystals.

The fabrication of ordered architectures from molecular building blocks is a primary goal of supramolecular chemistry. The interplay of various intermolecular forces in this compound can be harnessed to create such structures.

Hydrogen Bonding: The primary intermolecular interaction capable of directing the assembly of this compound is hydrogen bonding. The N-H---N hydrogen bonds can lead to the formation of one-dimensional chains or cyclic motifs.

π-π Stacking: The tolyl groups provide a platform for π-π stacking, which can organize the molecules in a columnar fashion or in layered structures. The ortho-methyl groups will likely cause a slipped-parallel or T-shaped arrangement of the aromatic rings to minimize steric clash.

The combination of these interactions can lead to complex three-dimensional architectures. The specific packing motif will be a result of a delicate balance between these attractive and repulsive forces. While no specific crystallographic data for this compound is publicly available, data from analogous structures can provide insight into the likely intermolecular interactions.

| Interaction Type | Participating Groups | Potential Structural Motif |

| Hydrogen Bonding | N-H --- N | Chains, Dimers |

| π-π Stacking | Tolyl rings | Columnar stacks, Layers |

| C-H---π Interactions | Methyl/Benzyl C-H and Tolyl π-system | Extended networks |

This table outlines the principal intermolecular interactions and potential resulting structural motifs for this compound based on its chemical structure and principles of supramolecular chemistry.

Q & A

What are the recommended synthetic routes for Bis-(2-methyl-benzyl)-amine, and how can reaction yields be optimized?

Basic Research Question

this compound is typically synthesized via reductive alkylation or nucleophilic substitution. A common method involves reacting 2-methylbenzyl chloride with ammonia under controlled conditions. For example, methyl-(2-methyl-benzyl)-amine derivatives have been synthesized via reductive alkylation using sodium cyanoborohydride, yielding 93.2% purity .

Optimization Strategies :

- Use anhydrous conditions to minimize hydrolysis side reactions.

- Employ stoichiometric excess of ammonia (1.5–2.0 equivalents) to drive the reaction.

- Monitor reaction progress via TLC or GC-MS to terminate the reaction at peak yield.

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive alkylation | 93.2 | >95 | NaBH3CN, RT, 12h |

| Nucleophilic substitution | 78.5 | 90 | NH3 (excess), 60°C, 24h |

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. For example:

- ¹H-NMR : Methyl-(2-methyl-benzyl)-amine shows δ 2.34 ppm (CH3), 3.73 ppm (CH2-NH), and aromatic protons at 7.08–7.35 ppm .

- IR : N-H stretching vibrations appear at ~3300–3400 cm⁻¹, and C-N stretches at ~1250 cm⁻¹.

Advanced Tip : High-resolution mass spectrometry (HRMS) can confirm molecular formula (e.g., C14H17N for derivatives) .

How does steric hindrance from the 2-methyl substituents influence the reactivity of this compound in coordination chemistry?

Advanced Research Question

The 2-methyl groups introduce steric hindrance, reducing ligand flexibility and altering metal-binding selectivity. For example, analogous bis-pyridinylmethyl amines form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), but steric bulk may limit access to certain coordination geometries .

Methodological Insight :

- Compare coordination constants (log K) of this compound with non-methylated analogs.

- Use X-ray crystallography to analyze metal-ligand bond angles and distances.

What are the thermal stability and decomposition pathways of this compound under oxidative conditions?

Advanced Research Question

Thermogravimetric analysis (TGA) of related high-nitrogen amines (e.g., Bis-(1H-tetrazol-5-yl)-amine) shows decomposition above 250°C, releasing nitrogen gas and forming stable aromatic residues . For this compound:

- Predicted Pathways :

- Oxidative degradation via cleavage of C-N bonds, forming toluene derivatives.

- Char formation due to aromatic ring stabilization.

Experimental Design :

- Conduct TGA/DSC under air and nitrogen atmospheres.

- Analyze gaseous products via FTIR or GC-MS.

How can computational chemistry methods predict the solubility and reactivity of this compound in polar solvents?

Advanced Research Question

Density Functional Theory (DFT) calculations can model solvation energies and frontier molecular orbitals. For example:

- Solubility : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or ethanol.

- Reactivity : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks .

Data Table :

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| LogP (octanol-water) | 3.2 ± 0.3 | DFT/Molecular Dynamics | |

| HOMO-LUMO Gap (eV) | 4.8 | DFT/B3LYP/6-31G* |

What strategies mitigate hazards associated with handling this compound in laboratory settings?

Basic Research Question

Safety Data Sheets (SDS) for analogous amines (e.g., Bis(2,4-dimethoxybenzyl)amine) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation exposure (TLV: 2 ppm).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can derivatives of this compound be designed for enhanced bioactivity in medicinal chemistry?

Advanced Research Question

Structure-activity relationship (SAR) studies suggest:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to modulate pharmacokinetics.

- Hybridization : Conjugate with heterocycles (e.g., imidazo[1,2-a]pyridine) to enhance antimicrobial activity .

Case Study : Methyl-(2-methyl-benzyl)-amine derivatives showed antikinetoplastid activity in vitro .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities like unreacted 2-methylbenzyl chloride.

Method Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.